molecular formula C17H21N3O B5139608 2,3-dimethyl-6-[(4-methyl-1-piperidinyl)carbonyl]quinoxaline

2,3-dimethyl-6-[(4-methyl-1-piperidinyl)carbonyl]quinoxaline

Cat. No. B5139608
M. Wt: 283.37 g/mol
InChI Key: OSEFXTNDEAVSNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dimethyl-6-[(4-methyl-1-piperidinyl)carbonyl]quinoxaline is a synthetic compound that belongs to the quinoxaline family. The compound has been of great interest to the scientific community due to its potential applications in the field of pharmacology.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-6-[(4-methyl-1-piperidinyl)carbonyl]quinoxaline involves the inhibition of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. The compound binds to the active site of these enzymes, preventing the breakdown of neurotransmitters such as acetylcholine and dopamine. This leads to an increase in the levels of these neurotransmitters in the brain, which can improve cognitive function and alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3-dimethyl-6-[(4-methyl-1-piperidinyl)carbonyl]quinoxaline have been extensively studied in vitro and in vivo. The compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. In addition, the compound has been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,3-dimethyl-6-[(4-methyl-1-piperidinyl)carbonyl]quinoxaline is its potent inhibitory activity against a variety of enzymes involved in the regulation of neurotransmitter levels in the brain. This makes the compound a promising candidate for the treatment of neurological disorders. However, one of the limitations of the compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2,3-dimethyl-6-[(4-methyl-1-piperidinyl)carbonyl]quinoxaline. One direction is to investigate the compound's potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the compound's potential as a lead compound for the development of novel drugs with improved pharmacological properties. Finally, future research could focus on improving the solubility and bioavailability of the compound to facilitate its administration in vivo.
Conclusion:
In conclusion, 2,3-dimethyl-6-[(4-methyl-1-piperidinyl)carbonyl]quinoxaline is a synthetic compound with potential applications in the field of pharmacology. The compound exhibits potent inhibitory activity against a variety of enzymes involved in the regulation of neurotransmitter levels in the brain, and its neuroprotective effects have been extensively studied in vitro and in vivo. Future research could focus on the compound's potential as a therapeutic agent for the treatment of neurological disorders and the development of novel drugs with improved pharmacological properties.

Synthesis Methods

The synthesis of 2,3-dimethyl-6-[(4-methyl-1-piperidinyl)carbonyl]quinoxaline involves the reaction between 2,3-dimethylquinoxaline and 4-methylpiperidine-1-carbonyl chloride. The reaction occurs under basic conditions, and the product is obtained through a series of purification steps. The yield of the product is typically high, and the purity can be further improved through recrystallization.

Scientific Research Applications

2,3-dimethyl-6-[(4-methyl-1-piperidinyl)carbonyl]quinoxaline has been extensively studied for its potential applications in the field of pharmacology. The compound has been shown to exhibit potent inhibitory activity against a variety of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitter levels in the brain, and their inhibition has been linked to the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(2,3-dimethylquinoxalin-6-yl)-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-11-6-8-20(9-7-11)17(21)14-4-5-15-16(10-14)19-13(3)12(2)18-15/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEFXTNDEAVSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC3=NC(=C(N=C3C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dimethyl-6-quinoxalinyl)(4-methylpiperidino)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.